molecular formula C17H29N3O2S B5206341 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide

Cat. No.: B5206341
M. Wt: 339.5 g/mol
InChI Key: ZIUYSGADXFTTFO-UHFFFAOYSA-N
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Description

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods. These methods offer advantages in terms of yield, purity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide
  • 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide

Uniqueness

What sets 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide apart from similar compounds is its unique combination of a cyclohexylethyl group and a methylsulfanylpropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2S/c1-23-13-5-12-18-15(21)9-11-17-20-19-16(22-17)10-8-14-6-3-2-4-7-14/h14H,2-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUYSGADXFTTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC(=O)CCC1=NN=C(O1)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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